molecular formula C18H19N3OS B4856817 6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole

6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole

Cat. No. B4856817
M. Wt: 325.4 g/mol
InChI Key: QLPWXBKDIWYNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a member of the benzothiazole family, which is known to exhibit diverse biological activities such as antitumor, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells through the activation of caspase-3 and caspase-9. In addition, it has been suggested that the compound inhibits the growth of cancer cells by arresting the cell cycle at the G2/M phase. The antimicrobial activity of the compound is believed to be due to its ability to disrupt the bacterial cell membrane. The anti-inflammatory activity of the compound is thought to be mediated by its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the proliferation of cancer cells, induces apoptosis, and arrests the cell cycle at the G2/M phase. The compound has also been found to inhibit the growth of various bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, the compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole in lab experiments include its potent antitumor, antimicrobial, and anti-inflammatory activities, as well as its relatively simple synthesis method. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may limit its application in biological assays. In addition, the compound may exhibit cytotoxicity towards normal cells at high concentrations, which may limit its potential as a therapeutic agent.

Future Directions

Future research on 6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole could focus on the following areas:
1. Further elucidation of the compound's mechanism of action, particularly with regards to its antitumor activity.
2. Investigation of the compound's potential as an antimicrobial agent in vivo.
3. Exploration of the compound's anti-inflammatory activity in vivo and its potential as a treatment for inflammatory diseases.
4. Development of novel analogs of the compound with improved solubility and selectivity towards cancer cells.
5. Evaluation of the compound's toxicity and pharmacokinetic properties in animal models.
6. Investigation of the compound's potential as a radiosensitizer in cancer therapy.
In conclusion, 6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole is a promising heterocyclic compound with potential therapeutic applications. Its potent antitumor, antimicrobial, and anti-inflammatory activities make it an attractive candidate for further research and development. Future studies could focus on elucidating the compound's mechanism of action, exploring its potential as a treatment for inflammatory diseases, and developing novel analogs with improved solubility and selectivity towards cancer cells.

Scientific Research Applications

6-(1-azepanylcarbonyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor activity against various cancer cell lines such as HepG2, MCF-7, and HeLa. The compound has also shown promising antimicrobial activity against gram-positive and gram-negative bacteria. In addition, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

properties

IUPAC Name

azepan-1-yl-(2-pyrrol-1-yl-1,3-benzothiazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c22-17(20-9-3-1-2-4-10-20)14-7-8-15-16(13-14)23-18(19-15)21-11-5-6-12-21/h5-8,11-13H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPWXBKDIWYNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azepan-1-yl[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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